molecular formula C18H23ClN2O B3849966 N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B3849966
M. Wt: 318.8 g/mol
InChI Key: MEVNJRISPLBYAB-UHFFFAOYSA-N
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Description

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine is a complex organic compound that features a furan ring substituted with a 3-chlorophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids. The first step involves the acylation of the furfurylamine nitrogen atom, followed by a stereospecific, spontaneous intramolecular Diels–Alder reaction at the furan ring of the N-furfurylamide intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-1-amine
  • N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
  • N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine

Uniqueness

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a piperidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c1-20-10-8-16(9-11-20)21(2)13-17-6-7-18(22-17)14-4-3-5-15(19)12-14/h3-7,12,16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVNJRISPLBYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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